molecular formula C15H13OPS B14350197 S-Propadienyl diphenylphosphinothioate CAS No. 93370-34-4

S-Propadienyl diphenylphosphinothioate

Katalognummer: B14350197
CAS-Nummer: 93370-34-4
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: PBLQFBNEHXRWOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Propadienyl diphenylphosphinothioate is an organophosphorus compound characterized by the presence of a propadienyl group attached to a diphenylphosphinothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Propadienyl diphenylphosphinothioate typically involves the reaction of diphenylphosphinothioic chloride with propadiene in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions: S-Propadienyl diphenylphosphinothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the propadienyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Corresponding substituted phosphinothioates

Wissenschaftliche Forschungsanwendungen

S-Propadienyl diphenylphosphinothioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Wirkmechanismus

The mechanism of action of S-Propadienyl diphenylphosphinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site and preventing substrate access.

    Protein Interactions: Modulating protein-protein interactions through its unique structural features.

Vergleich Mit ähnlichen Verbindungen

  • S-Isopropyl diphenylphosphinothioate
  • S-Phenyl diphenylphosphinothioate
  • S-Benzyl diphenylphosphinothioate

Comparison: S-Propadienyl diphenylphosphinothioate is unique due to the presence of the propadienyl group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

93370-34-4

Molekularformel

C15H13OPS

Molekulargewicht

272.3 g/mol

InChI

InChI=1S/C15H13OPS/c1-2-13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1H2

InChI-Schlüssel

PBLQFBNEHXRWOH-UHFFFAOYSA-N

Kanonische SMILES

C=C=CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.